DASPEI

Description

fluorescent monitor for energetic state of isolated brown- adipose-tissue mitochondria; RN given refers to parent cpd; synonym DASPEI refers to iodide

Properties

CAS No. |

42457-53-4 |

|---|---|

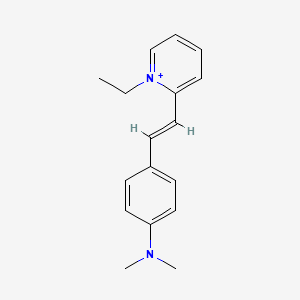

Molecular Formula |

C17H21N2+ |

Molecular Weight |

253.36 g/mol |

IUPAC Name |

4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C17H21N2/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3/h5-14H,4H2,1-3H3/q+1 |

InChI Key |

VZWMLCVBIUHDKX-UHFFFAOYSA-N |

Isomeric SMILES |

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C |

Canonical SMILES |

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |

Related CAS |

3785-01-1 (iodide) |

Synonyms |

2-(4-dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium iodide DASPEI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the DASPEI Fluorescent Probe: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), detailing its principle of operation, key applications, photophysical properties, and detailed experimental protocols.

Core Principle of Operation

DASPEI is a cationic, lipophilic styryl dye renowned for its ability to selectively stain mitochondria in living cells.[1][2] Its mechanism of action is fundamentally linked to the electrochemical potential across cellular membranes, particularly the mitochondrial membrane potential (ΔΨm).

The probe's positively charged pyridinium (B92312) ring drives its accumulation into the negatively charged mitochondrial matrix. This process is dependent on a healthy mitochondrial membrane potential, which is typically in the range of -150 to -180 mV.[1] Consequently, the fluorescence intensity of DASPEI within mitochondria serves as a reliable indicator of mitochondrial health and function.[1] A decrease in mitochondrial membrane potential, often associated with apoptosis or cellular stress, leads to a reduction in DASPEI accumulation and, therefore, a weaker fluorescent signal.

In addition to its role as a mitochondrial stain, DASPEI is also utilized to visualize mechanosensory hair cells, particularly in zebrafish lateral line neuromasts.[3][4] In this context, the uptake of DASPEI is not solely dependent on mitochondrial membrane potential but is mediated by mechanotransduction (MET) channels on the surface of these specialized cells.[3]

Photophysical and Chemical Properties

While specific values for the molar extinction coefficient and quantum yield of DASPEI are not consistently reported in the available scientific literature, its key spectral properties have been characterized. The quantum efficiency of DASPEI is noted to be dependent on the solvent environment.[1]

| Property | Value | Reference |

| Chemical Name | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide | [5][6] |

| Molecular Formula | C₁₇H₂₁IN₂ | [6] |

| Molecular Weight | 380.27 g/mol | [7] |

| Excitation Maximum (λex) | ~461-470 nm (in Methanol/Phospholipids) | [1][6] |

| Emission Maximum (λem) | ~570-589 nm (in Methanol/Phospholipids) | [1][6] |

| Solubility | Soluble in DMSO and water | [3][8] |

| Appearance | Yellow solid | [6] |

Key Applications and Experimental Protocols

Assessment of Mitochondrial Membrane Potential

DASPEI is a valuable tool for assessing mitochondrial function in various cell types. A common application is in plate-based assays to screen for compounds that affect mitochondrial health.

Experimental Protocol: No-Wash Assay for Mitochondrial Membrane Potential in Cultured Cells

This protocol is adapted from a method developed for a 96-well format using a fluorescent plate reader.[9]

Materials:

-

DASPEI powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium (serum-free) or Phosphate-Buffered Saline (PBS)

-

Adherent or suspension cells

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Preparation of DASPEI Stock Solution:

-

Dissolve DASPEI in DMSO to create a 10 mM stock solution.

-

Aliquot and store at -20°C, protected from light.

-

-

Preparation of DASPEI Working Solution:

-

Immediately before use, dilute the 10 mM stock solution in pre-warmed serum-free cell culture medium or PBS to a final concentration of 5-10 µM. The optimal concentration may need to be determined empirically for different cell types.

-

-

Cell Staining (Adherent Cells):

-

Culture adherent cells on sterile coverslips or in a 96-well plate until the desired confluency is reached.

-

Remove the culture medium and add 100 µL of the DASPEI working solution to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

After incubation, the fluorescence can be read directly without washing.

-

-

Cell Staining (Suspension Cells):

-

Collect cells by centrifugation (e.g., 400 x g for 4 minutes).

-

Wash the cells twice with PBS.

-

Resuspend the cells to a density of approximately 1x10⁶ cells/mL in the DASPEI working solution.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

The fluorescence can be measured directly in a plate reader.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation set to ~485 nm and emission set to ~555 nm.[5]

-

Imaging Parameters for Fluorescence Microscopy:

-

Excitation Filter: ~470/40 nm

-

Dichroic Mirror: ~500 nm

-

Emission Filter: >515 nm (longpass) or ~560/40 nm (bandpass)

-

Objective: 20x, 40x, or 60x, depending on the desired magnification.

Visualization of Zebrafish Hair Cells

DASPEI is widely used to assess the viability and integrity of mechanosensory hair cells in the lateral line of zebrafish larvae, a model system for studying hearing and balance.

Experimental Protocol: Staining of Zebrafish Lateral Line Hair Cells

This protocol is based on established methods for staining hair cells in live zebrafish larvae.[3][4]

Materials:

-

DASPEI

-

Embryo medium for zebrafish

-

5-day post-fertilization (dpf) zebrafish larvae

-

Petri dishes or 6-well plates

-

Fluorescence stereomicroscope or confocal microscope

Procedure:

-

Preparation of DASPEI Staining Solution:

-

Staining:

-

Place 5 dpf zebrafish larvae in a petri dish or the well of a 6-well plate.

-

Remove the embryo medium and replace it with the DASPEI staining solution.

-

Incubate the larvae for 15 minutes at room temperature, protected from light.

-

-

Washing:

-

After incubation, carefully remove the DASPEI solution.

-

Wash the larvae three times with fresh embryo medium to remove background fluorescence.

-

-

Imaging:

-

Anesthetize the larvae if necessary for stable imaging.

-

Image the neuromasts of the lateral line using a fluorescence microscope.

-

Imaging Parameters for Confocal or Lightsheet Microscopy:

-

Excitation Wavelength: 488 nm or 561 nm laser line.

-

Emission Detection: A broad emission filter covering the green and red channels may be used, as DASPEI's emission is broad.[3] Alternatively, a more specific bandpass filter around 570 nm can be used.

Visualizing the Principle and Workflow

Signaling Pathway: DASPEI Accumulation in Mitochondria

Caption: DASPEI accumulation in mitochondria is driven by the mitochondrial membrane potential (ΔΨm).

Experimental Workflow: Mitochondrial Membrane Potential Assay

Caption: Workflow for a no-wash mitochondrial membrane potential assay using DASPEI.

Experimental Workflow: Zebrafish Hair Cell Staining

Caption: Workflow for staining mechanosensory hair cells in zebrafish larvae with DASPEI.

References

- 1. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aurogene.eu [aurogene.eu]

- 3. depts.washington.edu [depts.washington.edu]

- 4. An Assay for Lateral Line Regeneration in Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biotium.com [biotium.com]

- 7. DASPEI | TargetMol [targetmol.com]

- 8. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Fluorescent Properties of DASPEI

This guide provides a comprehensive overview of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI), a fluorescent dye widely utilized by researchers for the investigation of mitochondrial function in living cells. Tailored for scientists and professionals in drug development, this document details the chemical characteristics, fluorescent properties, and practical applications of DASPEI, including detailed experimental protocols and a mechanistic overview of its function.

Chemical Properties

DASPEI is a cationic styryl dye. Its accumulation in mitochondria is driven by the electrochemical potential gradient across the mitochondrial inner membrane, making it a valuable tool for assessing mitochondrial health and function.

| Property | Value | Reference |

| Full Chemical Name | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide | [1][2] |

| Synonyms | 2-(p-Dimethylaminostyryl)-1-ethylpyridinium iodide | N/A |

| CAS Number | 3785-01-1 | [3] |

| Molecular Formula | C₁₇H₂₁IN₂ | [3] |

| Molecular Weight | 380.27 g/mol | [3] |

| Chemical Structure |  | N/A |

Fluorescent Properties

DASPEI exhibits a notable Stokes shift, which is the difference between the maxima of the absorption and emission spectra.[2] Its fluorescence intensity is highly dependent on the mitochondrial membrane potential. In energized mitochondria with a high membrane potential, DASPEI accumulates and its fluorescence is enhanced. Conversely, in depolarized mitochondria, the dye is dispersed throughout the cell, leading to a decrease in fluorescence intensity.[4]

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 461 nm (in Methanol) | [3] |

| Emission Maximum (λem) | 589 nm (in Methanol) | [3] |

| Stokes Shift | ~128 nm (in Methanol) | Calculated from Ex/Em maxima |

| Molar Extinction Coefficient (ε) | Data not readily available in public sources | N/A |

| Quantum Yield (Φ) | Data not readily available in public sources | N/A |

Mechanism of Action: Mitochondrial Uptake

The accumulation of the cationic DASPEI dye within the mitochondrial matrix is primarily driven by the negative-inside mitochondrial membrane potential (ΔΨm), which is established by the proton-pumping activity of the electron transport chain. This process can be described by the Nernst equation, which relates the distribution of an ion across a membrane to the membrane potential.[5][6]

Caption: Mitochondrial uptake of DASPEI.

Experimental Protocols

The following are detailed protocols for staining various cell types with DASPEI. It is recommended to optimize staining concentrations and incubation times for specific cell lines and experimental conditions.

General Stock Solution Preparation

-

Prepare a 10 mM stock solution of DASPEI in dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Staining of Adherent Cells (e.g., HeLa)

-

Seed HeLa cells on glass coverslips in a 24-well plate and culture to the desired confluency.

-

Prepare a fresh working solution of DASPEI by diluting the 10 mM stock solution in serum-free culture medium or a suitable buffer (e.g., PBS or HBSS) to a final concentration of 1-10 µM.

-

Aspirate the culture medium from the wells.

-

Wash the cells once with warm serum-free medium or buffer.

-

Add the DASPEI working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Aspirate the staining solution.

-

Wash the cells two to three times with the warm serum-free medium or buffer.

-

Mount the coverslips on a microscope slide with a suitable mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for excitation and emission.

Staining of Suspension Cells (e.g., Jurkat)

-

Harvest Jurkat cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with warm serum-free culture medium or a suitable buffer.

-

Resuspend the cells in the warm serum-free medium or buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Prepare a fresh working solution of DASPEI by diluting the 10 mM stock solution in the same medium or buffer to a final concentration of 1-10 µM.

-

Add the DASPEI working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Aspirate the supernatant.

-

Wash the cell pellet twice with the warm serum-free medium or buffer.

-

Resuspend the cells in a suitable volume of buffer for analysis.

-

Analyze the cells by fluorescence microscopy or flow cytometry.

Flow Cytometry Analysis of Mitochondrial Membrane Potential

This protocol provides a general workflow for assessing changes in mitochondrial membrane potential using DASPEI and flow cytometry.

Caption: General workflow for flow cytometry analysis.

Detailed Protocol:

-

Cell Preparation: Culture cells to the desired density and treat with the experimental compounds (e.g., apoptosis inducers) for the desired time. Include appropriate controls (e.g., untreated cells and cells treated with a known mitochondrial uncoupler like CCCP).

-

Harvesting: Harvest suspension cells by centrifugation or detach adherent cells using a gentle method. Wash the cells once with a suitable buffer (e.g., PBS).

-

Staining: Resuspend the cell pellets in pre-warmed serum-free medium or buffer containing the optimized concentration of DASPEI. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells and wash them twice with buffer to remove unbound dye.

-

Data Acquisition: Resuspend the final cell pellet in buffer and analyze on a flow cytometer. Excite the cells with a blue laser (488 nm) and collect the emission in the appropriate channel (typically around 580-600 nm, e.g., FL2).

-

Data Analysis: A decrease in the mean fluorescence intensity of the DASPEI signal in the treated cell population compared to the control population indicates mitochondrial membrane depolarization.

Applications

DASPEI is a versatile tool for a variety of research applications, including:

-

Assessment of Mitochondrial Membrane Potential: Its primary use is to qualitatively or semi-quantitatively measure changes in ΔΨm in response to various stimuli.[4]

-

Apoptosis Studies: A decrease in mitochondrial membrane potential is an early event in the apoptotic cascade. DASPEI can be used to monitor this process.[7]

-

Drug Screening and Toxicology: To identify compounds that affect mitochondrial function.[8]

-

Visualization of Mitochondria: For imaging mitochondrial morphology and distribution in living cells.[1]

-

Labeling of Specific Cell Types: It has been used to label hair cells in the zebrafish lateral line and other specific cell types.[9][10]

Safety and Handling

DASPEI should be handled with standard laboratory safety precautions. As with many fluorescent dyes, it is advisable to wear gloves and eye protection. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

DASPEI remains a valuable and widely used fluorescent probe for the study of mitochondrial biology. Its sensitivity to changes in mitochondrial membrane potential, coupled with its ease of use, makes it an indispensable tool for researchers in various fields. This guide provides the foundational knowledge and practical protocols to effectively utilize DASPEI in experimental settings.

References

- 1. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]

- 3. biotium.com [biotium.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of dyes to estimate the electrical potential of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]

- 7. Characterization of cells with different mitochondrial membrane potential during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DASPEI Dye: Properties, Protocols, and Applications

This technical guide provides a comprehensive overview of the fluorescent dye 2-(4-(dimethylamino)styl)-N-ethylpyridinium iodide (DASPEI), a valuable tool for researchers, scientists, and drug development professionals. This document details its spectral properties, mechanism of action, and experimental protocols for its application in cellular and mitochondrial research.

Core Properties and Spectral Data

DASPEI is a cationic styryl dye recognized for its utility in staining mitochondria within living cells.[1][2][3][4] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential, making it a useful indicator of mitochondrial function and cell viability.[2][5][6] The dye is characterized by a notable Stokes shift.[1][3][4]

Quantitative data regarding the excitation and emission spectra of DASPEI are summarized below. It is important to note the variation in reported wavelengths across different suppliers and solvent conditions.

| Property | Value (nm) - Source 1 | Value (nm) - Source 2 | Notes |

| Excitation Maximum | 461 | 550 | Source 1: In Methanol (Biotium)[2] |

| Emission Maximum | 589 | 573 | Source 2: (TargetMol, MedchemExpress)[1][4] |

Mechanism of Action: Mitochondrial Staining

DASPEI is a lipophilic cation that passively crosses the plasma membrane of live cells.[7] Due to the significant negative electrochemical potential across the inner mitochondrial membrane (approximately -150 to -180 mV), the positively charged DASPEI molecules are electrophoretically driven to accumulate within the mitochondrial matrix. This process is dependent on the maintenance of a healthy mitochondrial membrane potential. Consequently, the intensity of DASPEI fluorescence within mitochondria is proportional to the degree of mitochondrial energization. A decrease in mitochondrial membrane potential, often associated with apoptosis or mitochondrial dysfunction, will result in reduced DASPEI accumulation and a corresponding decrease in fluorescence.[5][6][8]

Experimental Protocols

The following protocols provide a general framework for staining both adherent and suspension cells with DASPEI. Optimization may be required for specific cell types and experimental conditions.

Stock Solution Preparation

-

Prepare a 10 mM stock solution of DASPEI by dissolving the powder in dimethyl sulfoxide (B87167) (DMSO).[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.[1]

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile coverslips or in appropriate culture plates.

-

Immediately before use, prepare a working solution by diluting the 10 mM DASPEI stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to a final concentration of 5-10 µM.[1]

-

Remove the culture medium from the cells.

-

Add a sufficient volume of the DASPEI working solution to completely cover the cells (e.g., 100 µL for a coverslip).[1]

-

Incubate the cells for 30-60 minutes at room temperature, protected from light.[1]

-

Remove the staining solution.

-

Wash the cells 2-3 times with fresh, pre-warmed culture medium for 5 minutes each wash.[1]

-

The cells are now ready for visualization using a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Harvest the cells by centrifugation (e.g., 400 g for 3-4 minutes).[1]

-

Wash the cell pellet twice with PBS, centrifuging and resuspending between washes.[1]

-

Resuspend the cells to a density of approximately 1x10^6 cells/mL.[1]

-

Prepare the DASPEI working solution as described for adherent cells (5-10 µM).

-

Add 1 mL of the working solution to the cell suspension.[1]

-

Incubate for 30-60 minutes at room temperature, protected from light.[1]

-

Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[1][4]

-

Wash the cell pellet twice with PBS for 5 minutes each wash.[1][4]

-

Resuspend the final cell pellet in a serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1]

A "no-wash" assay has also been developed, which is particularly suitable for high-throughput screening in 96-well formats using a fluorescent plate reader.[5][6]

References

- 1. DASPEI | TargetMol [targetmol.com]

- 2. biotium.com [biotium.com]

- 3. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Entry of DASPEI: A Technical Guide to its Uptake and Mitochondrial Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, commonly known as DASPEI, is a fluorescent vital dye extensively utilized for the specific staining of mitochondria in living cells.[1][2][3] Its accumulation within these organelles is a reliable indicator of mitochondrial functional status, particularly the mitochondrial membrane potential (ΔΨm).[1][4][5][6] Understanding the precise mechanisms by which DASPEI traverses the cell and mitochondrial membranes is critical for its effective application in toxicological screening, drug discovery, and the study of mitochondrial-related diseases. This technical guide provides an in-depth analysis of the current understanding of DASPEI's cellular entry, supported by experimental data and protocols.

Core Mechanism of Cellular Uptake and Mitochondrial Sequestration

The primary driving force for DASPEI accumulation within living cells is the presence of electrical potential gradients across cellular membranes. As a positively charged lipophilic cation, DASPEI's movement is governed by the Nernst equation, leading to its concentration in the most negatively charged compartments.

Plasma Membrane Translocation

The precise mechanism of DASPEI transport across the plasma membrane has not been definitively elucidated for all cell types but is largely considered to be a passive process. The interior of a typical mammalian cell is negatively charged relative to the extracellular environment (plasma membrane potential of approximately -30 to -70 mV). This negative potential facilitates the initial entry of the cationic DASPEI into the cytoplasm. While simple diffusion across the lipid bilayer is the most probable route due to its lipophilic nature, the involvement of non-specific cation transporters cannot be entirely ruled out.

Mitochondrial Accumulation: The Role of Mitochondrial Membrane Potential

The key to DASPEI's utility as a mitochondrial stain lies in its subsequent sequestration within the mitochondrial matrix. The mitochondrial inner membrane maintains a substantial electrochemical gradient, with the matrix being significantly more negative (approximately -150 to -180 mV) than the cytoplasm.[5] This strong negative potential acts as an electrophoretic force, driving the accumulation of DASPEI against its concentration gradient.[4][5] The extent of DASPEI accumulation and, consequently, its fluorescence intensity, is directly proportional to the magnitude of the mitochondrial membrane potential.[4][5] A decrease in mitochondrial membrane potential, as occurs during apoptosis or mitochondrial dysfunction, leads to a reduction in DASPEI fluorescence.[6]

A Specialized Case: Mechanoelectrical Transduction (MET) Channel-Dependent Uptake in Hair Cells

In a notable exception to the generalized uptake mechanism, the entry of DASPEI into zebrafish hair cells is dependent on functional mechanoelectrical transduction (MET) channels. Studies have demonstrated that genetic or pharmacological disruption of these channels significantly reduces or ablates DASPEI uptake in these specific cells. This indicates a specialized and rapid entry pathway mediated by these large-pore channels, which are permeable to small cationic dyes.

Signaling Pathways and Logical Relationships

The uptake of DASPEI is primarily a biophysical process rather than one dependent on complex signaling cascades. The logical relationship governing its accumulation is directly tied to the electrochemical gradients across the plasma and mitochondrial membranes.

Figure 1: General mechanism of DASPEI uptake and mitochondrial accumulation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing DASPEI.

| Parameter | Cell Type | Value | Reference |

| Concentration | Chinese Hamster Ovary (CHO) | 50 µM - 100 µM | --INVALID-LINK-- |

| Zebrafish Larvae (Hair Cells) | 0.005% (w/v) | --INVALID-LINK-- | |

| Incubation Time | Chinese Hamster Ovary (CHO) | 1 hour at 37°C | --INVALID-LINK-- |

| Zebrafish Larvae (Hair Cells) | 15 minutes | --INVALID-LINK-- | |

| Excitation Wavelength | In Methanol | 461 nm | --INVALID-LINK-- |

| Emission Wavelength | In Methanol | 589 nm | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Staining of Adherent Mammalian Cells with DASPEI for Fluorescence Microscopy

Objective: To visualize mitochondria in living adherent cells using DASPEI.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

DASPEI stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red fluorophores)

Procedure:

-

Grow cells to the desired confluency on a suitable imaging substrate.

-

Prepare a working solution of DASPEI in pre-warmed cell culture medium. A final concentration of 50 µM is a good starting point, but this may need to be optimized for different cell types.

-

Remove the existing culture medium from the cells and wash once with warm PBS.

-

Add the DASPEI-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

After incubation, remove the staining solution and wash the cells twice with warm PBS or culture medium.

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Immediately visualize the cells using a fluorescence microscope. Mitochondria should appear as brightly fluorescent tubular structures.

Protocol 2: Investigating DASPEI Uptake Mechanism Using Inhibitors

Objective: To determine if endocytosis is involved in DASPEI uptake in a specific cell type.

Materials:

-

Cells cultured in multi-well plates

-

DASPEI

-

Inhibitors of endocytosis (e.g., Chlorpromazine for clathrin-mediated endocytosis, Genistein for caveolae-mediated endocytosis, Amiloride for macropinocytosis)

-

Fluorometric plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate and grow to confluency.

-

Pre-treat the cells with various concentrations of the endocytosis inhibitors for a duration recommended by the manufacturer (typically 30-60 minutes). Include a vehicle-only control.

-

After pre-treatment, add DASPEI to the wells (with the inhibitors still present) to a final concentration of 50 µM.

-

Incubate for 1 hour at 37°C.

-

Wash the cells with PBS to remove extracellular DASPEI.

-

Lyse the cells and measure the intracellular fluorescence using a fluorometric plate reader. Alternatively, detach the cells and analyze the cellular fluorescence by flow cytometry.

-

A significant reduction in DASPEI fluorescence in the presence of a specific inhibitor would suggest the involvement of that particular endocytic pathway.

Figure 2: Workflow for investigating the role of endocytosis in DASPEI uptake.

Conclusion

The entry of DASPEI into living cells and its subsequent accumulation in mitochondria is a process predominantly driven by the negative electrochemical potential across the plasma and, more significantly, the inner mitochondrial membranes. This makes DASPEI a sensitive and reliable probe for mitochondrial health. While the primary mechanism of membrane translocation is passive and electrophoretically driven, specialized cell types like zebrafish hair cells can utilize specific channels for uptake. The experimental protocols provided herein offer a framework for both the routine use of DASPEI in mitochondrial visualization and for further research into the nuanced mechanisms of its cellular entry. A thorough understanding of these processes is paramount for the accurate interpretation of data in a wide range of research and drug development applications.

References

- 1. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. How DASPMI reveals mitochondrial membrane potential: fluorescence decay kinetics and steady-state anisotropy in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Visualizing Cellular Health: An In-depth Technical Guide to DASPEI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI), a fluorescent vital dye used for the visualization and assessment of metabolically active cells. DASPEI serves as a valuable tool in a multitude of research applications, from fundamental cell biology to high-throughput screening in drug discovery. Its utility lies in its ability to selectively accumulate in mitochondria of living cells, driven by the mitochondrial membrane potential, thus offering a robust indicator of cellular health and function.

Core Principles of DASPEI Staining

DASPEI is a cationic styryl dye that exhibits low fluorescence in aqueous solution but becomes intensely fluorescent upon binding to lipid-rich environments, such as the inner mitochondrial membrane. The accumulation of DASPEI within mitochondria is directly dependent on the mitochondrial membrane potential (ΔΨm). Healthy, metabolically active cells maintain a high ΔΨm, leading to significant DASPEI accumulation and bright fluorescence. Conversely, a decrease in ΔΨm, often an early indicator of apoptosis or cellular stress, results in diminished DASPEI staining.[1][2]

This potential-driven accumulation allows for the sensitive detection of changes in mitochondrial function, making DASPEI a powerful tool for toxicological testing, drug target discovery, and the study of diseases involving mitochondrial dysfunction.[2][3]

Key Applications

-

Assessment of Mitochondrial Membrane Potential: DASPEI is widely used to monitor changes in ΔΨm in response to various stimuli, including drug candidates, toxins, and disease states.[2][3]

-

High-Throughput Screening: The development of no-wash assays using DASPEI has made it suitable for large-scale screening efforts to identify compounds that modulate mitochondrial function.[2][3]

-

Visualization of Specialized Cell Types: DASPEI has been effectively used to label and visualize specific cell types in vivo and in vitro, such as hair cells in the zebrafish lateral line and inner ear, epidermal electroreceptors, and mechanoreceptors.[1][4][5]

-

Apoptosis Detection: A decrease in DASPEI fluorescence can be an early marker of programmed cell death, as the collapse of the mitochondrial membrane potential is a key event in the apoptotic cascade.[5]

-

Disease Modeling: The dye has been employed in cellular models of hypoxia and neurodegenerative diseases like Alzheimer's disease to assess mitochondrial health.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of DASPEI, compiled from various studies.

Table 1: Spectral Properties and Recommended Concentrations

| Parameter | Value | Reference |

| Excitation Wavelength (λEx) | 461 nm (in Methanol) | [6] |

| Emission Wavelength (λEm) | 589 nm (in Methanol) | [6] |

| Recommended Staining Concentration (in vitro) | 50 - 100 µM | [3][7] |

| Recommended Staining Concentration (zebrafish larvae) | 0.005% - 0.05% | [7][8] |

Table 2: Example Experimental Conditions and Observations

| Cell Type | Treatment | Incubation Time | Observation | Reference |

| Chinese Hamster Ovary (CHO) | 10 µM CCCP (uncoupler) | 30 min | Decreased DASPEI fluorescence (depolarization) | [3] |

| Chinese Hamster Ovary (CHO) | Thioridazine | Long-term | Increased DASPEI fluorescence (hyperpolarization) | [3] |

| PC12 cells | Amyloid β (10 nM - 1000 nM) | 48 h | Decreased DASPEI fluorescence | [3] |

| Zebrafish Hair Cells | Cisplatin | 4 h | Decreased mitochondrial staining | [9] |

Experimental Protocols

Protocol 1: General Staining of Adherent Cells for Microscopy

-

Cell Culture: Plate cells on poly-lysine coated glass coverslips in a suitable culture medium and allow them to adhere overnight.

-

Preparation of Staining Solution: Prepare a 50 µM DASPEI staining solution in the desired buffer (e.g., NMDG-buffer or culture medium).

-

Staining: Remove the culture medium from the coverslips and add the DASPEI staining solution.

-

Incubation: Incubate the cells for 60-120 minutes at 37°C. Optimal loading is typically achieved within this timeframe.[7]

-

Washing (Optional but Recommended for Microscopy): Gently wash the cells 2-3 times with fresh culture medium or buffer to remove excess dye.

-

Imaging: Mount the coverslips and observe using a fluorescence microscope with appropriate filter sets (e.g., excitation around 460 nm and emission around 590 nm).

Protocol 2: No-Wash 96-Well Plate Assay for High-Throughput Screening

-

Cell Seeding: Seed cells (e.g., CHO cells) in a 96-well plate and allow them to adhere or use trypsinized cells in suspension.

-

Compound Treatment: Add test compounds and appropriate controls (e.g., vehicle like DMSO, and an uncoupler like CCCP) to the wells.

-

DASPEI Addition: Add DASPEI to a final concentration of 100 µM.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Fluorescence Reading: Read the fluorescence intensity using a fluorescent plate reader with excitation and emission wavelengths set appropriately (e.g., 485 nm excitation and 555 nm emission).[3]

-

Data Analysis: Compare the fluorescence intensity of compound-treated wells to control wells to determine the effect on mitochondrial membrane potential. A Z' value >0.5 indicates a robust assay.[2]

Protocol 3: Staining of Zebrafish Lateral Line Hair Cells

-

Preparation of DASPEI Solution: Prepare a 0.005% DASPEI solution in embryo medium.

-

Incubation: Place larval zebrafish (e.g., 5 days post-fertilization) in the DASPEI solution for 15 minutes at room temperature.[5][8]

-

Washing: Rinse the larvae twice with fresh embryo medium.[8]

-

Anesthetization: Anesthetize the larvae using a suitable anesthetic (e.g., 0.001% MS-222).

-

Imaging: Mount the larvae and visualize the lateral line neuromasts using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Mechanism of DASPEI Accumulation

The following diagram illustrates the fundamental principle of DASPEI accumulation in metabolically active cells.

References

- 1. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. researchgate.net [researchgate.net]

- 8. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to DASPEI and its Application in Cell Biology

A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI), a fluorescent probe utilized in cell biology for the investigation of mitochondrial function. This document will delve into the core mechanisms of DASPEI, detailed experimental protocols, quantitative data analysis, and its role in understanding complex cellular signaling pathways. For clarity, this guide also addresses the closely related and often interchangeably referenced compound, DASPMI (2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide).

Introduction to DASPEI: A Vital Mitochondrial Probe

DASPEI is a cationic styryl dye that serves as a vital stain for mitochondria in living cells.[1][2][3] Its utility in cell biology stems from its ability to accumulate in mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm).[4][5] The fluorescence intensity of DASPEI is directly proportional to the magnitude of this membrane potential, making it a valuable tool for assessing mitochondrial energization and overall health.[4][6]

The key characteristics of DASPEI include its large Stokes shift and specific excitation and emission wavelengths, which allow for clear visualization of mitochondria with minimal background interference.[2][7] It is a membrane-permeant dye that can be used for real-time imaging in live cells without the need for washing steps.[2][8]

Principle of Action: Electrophoretic Accumulation

The fundamental principle behind the use of DASPEI as a mitochondrial probe lies in its cationic nature and the electrochemical gradient across the inner mitochondrial membrane. The process can be summarized as follows:

-

Cellular Uptake : Being membrane-permeant, DASPEI passively diffuses across the plasma membrane into the cytoplasm.[2]

-

Mitochondrial Accumulation : The interior of a healthy mitochondrion is negatively charged relative to the cytoplasm, primarily due to the pumping of protons out of the mitochondrial matrix by the electron transport chain. This negative potential, the mitochondrial membrane potential (ΔΨm), acts as an electrophoretic force, driving the positively charged DASPEI molecules to accumulate within the mitochondrial matrix.[4]

-

Fluorescence Emission : Once concentrated in the mitochondria, DASPEI exhibits enhanced fluorescence upon excitation. The intensity of this fluorescence is a direct indicator of the mitochondrial membrane potential; a higher potential leads to greater dye accumulation and, consequently, brighter fluorescence.[4][6] Conversely, a decrease in ΔΨm, often an early indicator of mitochondrial dysfunction and apoptosis, results in reduced DASPEI accumulation and a dimmer fluorescent signal.[9]

Figure 1: Mechanism of DASPEI accumulation in mitochondria.

Quantitative Data Presentation

The fluorescence of DASPMI, a closely related probe, is characterized by multi-exponential decay kinetics, which are sensitive to the mitochondrial membrane potential. The following table summarizes the fluorescence lifetime components of DASPMI in the mitochondria of living cells under different energetic states. A shortening of the short lifetime component (τ1) and an increase in the longer lifetime components (τ2 and τ3) are associated with a higher membrane potential.[4]

| Condition | τ1 (ns) | a1 (%) | τ2 (ns) | a2 (%) | τ3 (ns) | a3 (%) | Mean Lifetime (ns) |

| Control (Untreated Cells) | 0.12 ± 0.02 | 65 ± 5 | 0.85 ± 0.08 | 25 ± 4 | 2.5 ± 0.3 | 10 ± 2 | 0.65 ± 0.07 |

| + ATP and Substrate (High ΔΨm) | 0.08 ± 0.01 | 75 ± 6 | 1.1 ± 0.1 | 18 ± 3 | 3.0 ± 0.4 | 7 ± 2 | 0.58 ± 0.06 |

| + Cyanide (Inhibited Respiration) | 0.15 ± 0.03 | 55 ± 5 | 0.75 ± 0.07 | 30 ± 4 | 2.2 ± 0.3 | 15 ± 3 | 0.80 ± 0.09 |

Data adapted from Ramadass & Bereiter-Hahn, 2008.[4] Values represent mean ± standard deviation.

Experimental Protocols

Preparation of DASPEI Stock and Working Solutions

Stock Solution (10 mM):

-

DASPEI is typically supplied as a powder.[8] To prepare a stock solution, dissolve the appropriate amount of DASPEI powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][10] For example, to make a 10 mM stock solution from 1 mg of DASPEI (MW: 380.27 g/mol ), dissolve it in 26.3 µL of DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[11]

-

Store the stock solution at -20°C or -80°C, protected from light.[2][10]

Working Solution (5-10 µM):

-

Immediately before use, dilute the 10 mM stock solution in a pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 5-10 µM.[10] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile glass coverslips or in a multi-well plate suitable for fluorescence microscopy.

-

When cells have reached the desired confluency, remove the culture medium.

-

Add the freshly prepared DASPEI working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.[10]

-

After incubation, the cells can be imaged directly without washing. If background fluorescence is high, the cells can be washed 2-3 times with pre-warmed culture medium or PBS.[10]

-

Mount the coverslip on a microscope slide with a suitable mounting medium for live-cell imaging.

-

Visualize the stained mitochondria using a fluorescence microscope with the appropriate filter set for DASPEI (Excitation/Emission: ~461/589 nm in Methanol, though optimal settings may vary in a cellular environment).[8]

Staining Protocol for Suspension Cells

-

Collect suspension cells by centrifugation at a low speed (e.g., 400 x g) for 3-5 minutes.[2]

-

Discard the supernatant and wash the cell pellet twice with PBS, resuspending and centrifuging each time.

-

Resuspend the cells in the DASPEI working solution to a density of approximately 1x10^6 cells/mL.[10]

-

Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10]

-

Centrifuge the cells to pellet them and discard the supernatant.

-

Wash the cell pellet twice with PBS to remove excess dye.[2]

-

Resuspend the final cell pellet in a serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Influencing Mitochondrial Membrane Potential

Mitochondrial membrane potential is a dynamic parameter regulated by various cellular signaling pathways. Key regulators include calcium (Ca²⁺) and reactive oxygen species (ROS).[7][12] An increase in cytosolic Ca²⁺ can lead to its uptake by mitochondria, which can stimulate the electron transport chain and increase ΔΨm. However, excessive Ca²⁺ uptake can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a collapse of ΔΨm and apoptosis. ROS can also modulate ΔΨm, with low levels potentially acting as signaling molecules and high levels causing mitochondrial damage and depolarization.[1]

Figure 2: Key signaling pathways regulating ΔΨm.

Experimental Workflow for Assessing Mitochondrial Function

A typical experiment to assess the effect of a compound on mitochondrial membrane potential using DASPEI follows a logical progression from cell culture to data analysis. This workflow can be adapted for various research questions, including drug screening and toxicological studies.

Figure 3: General experimental workflow using DASPEI.

Conclusion

DASPEI and its analogue DASPMI are powerful tools for the qualitative and quantitative assessment of mitochondrial membrane potential in living cells. Their ease of use, coupled with the ability to provide real-time data, makes them invaluable for researchers in basic science and drug development. By understanding the core principles of their action and adhering to standardized protocols, scientists can effectively utilize these probes to investigate mitochondrial health and its role in various cellular processes and disease states. This guide provides a foundational framework for the successful application of DASPEI in cell biology research.

References

- 1. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]

- 4. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial membrane potential and compartmentalized signaling: Calcium, ROS, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. DASPEI | TargetMol [targetmol.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Mitochondrion - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for DASPEI Staining in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cell-permeant, cationic fluorescent dye used for the real-time visualization of mitochondria in living cells.[1][2] As a potentiometric probe, its accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[3][4] In healthy, energized cells with a high membrane potential, DASPEI is actively sequestered by the mitochondria, resulting in bright, localized fluorescence. Conversely, in apoptotic or metabolically compromised cells with a depolarized mitochondrial membrane, the dye remains dispersed in the cytoplasm, leading to a weaker, more diffuse signal.[3][5] This property makes DASPEI a valuable tool for assessing mitochondrial function, cell viability, and apoptosis.[1]

Mechanism of Action

The fluorescence intensity of DASPEI is a direct indicator of the mitochondrial energization state.[3] The dye's positively charged nature drives its accumulation into the negatively charged mitochondrial matrix, a process governed by the Nernst equation.[3] An increase in mitochondrial membrane potential leads to greater dye accumulation and, consequently, a more intense fluorescent signal.[3][6] This relationship allows for the quantitative and qualitative assessment of mitochondrial health in live cells.

Quantitative Data Summary

The following tables provide key quantitative parameters for the use of DASPEI in live-cell imaging applications.

Table 1: Physicochemical and Spectral Properties

| Property | Value | Source(s) |

| Full Chemical Name | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide | [1][7] |

| Molecular Weight | ~380 g/mol | [1] |

| Excitation Wavelength (in Methanol) | ~461 nm | [1] |

| Emission Wavelength (in Methanol) | ~589 nm | [1] |

| Cell Permeability | Yes (Membrane Permeant) | [1] |

| Primary Cellular Localization | Mitochondria | [1] |

Note: The excitation and emission maxima of DASPEI can exhibit a red shift when the dye binds to intracellular components compared to its spectral properties in solution.[8]

Table 2: Recommended Staining Parameters

| Parameter | Adherent Cells | Suspension Cells | Source(s) |

| Stock Solution Preparation | 1-10 mM in DMSO | 1-10 mM in DMSO | |

| Working Concentration | 1 - 50 µM | 1 - 50 µM | [9] |

| Incubation Time | 15 - 60 minutes | 15 - 60 minutes | [9] |

| Incubation Temperature | 37°C or Room Temperature | 37°C or Room Temperature | [9] |

| Wash Steps | Optional (Can be a no-wash assay) | Recommended | [1][4] |

Experimental Protocols

A. Reagent Preparation

-

DASPEI Stock Solution (1-10 mM):

-

Prepare the stock solution by dissolving the DASPEI powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

-

-

DASPEI Working Solution (1-50 µM):

-

On the day of the experiment, thaw an aliquot of the DASPEI stock solution.

-

Dilute the stock solution to the desired final working concentration in a warm (37°C) buffer or serum-free culture medium (e.g., PBS, HBSS, or DMEM). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

B. Staining Protocol for Adherent Cells

-

Culture adherent cells on glass-bottom dishes, coverslips, or multi-well plates appropriate for microscopy.

-

When cells reach the desired confluency, carefully aspirate the culture medium.

-

Add the pre-warmed DASPEI working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light.

-

(Optional Wash Step): For assays sensitive to background fluorescence, gently aspirate the staining solution and wash the cells 1-2 times with pre-warmed buffer or culture medium.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Proceed immediately to live-cell imaging using a fluorescence microscope equipped with appropriate filters.

C. Staining Protocol for Suspension Cells

-

Harvest suspension cells by centrifugation (e.g., 300-400 x g for 3-5 minutes).

-

Discard the supernatant and wash the cell pellet once with a pre-warmed buffer (e.g., PBS).

-

Resuspend the cell pellet in the pre-warmed DASPEI working solution at a concentration of approximately 1 x 10⁶ cells/mL.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light, with occasional gentle mixing.

-

Centrifuge the stained cells to pellet them.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed imaging medium or buffer.

-

Transfer the cells to a suitable imaging chamber (e.g., a glass-bottom dish) and allow them to settle briefly before imaging.

-

Proceed immediately to live-cell imaging.

Visualizations: Workflows and Pathways

Caption: General experimental workflow for DASPEI staining.

Caption: Logic of DASPEI fluorescence as an indicator of cell health.

Caption: Role of mitochondria in the intrinsic apoptosis pathway.

References

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. researchgate.net [researchgate.net]

Application of DASPEI for Staining Nerve Endings in Neuroscience

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DASPEI (2-(4-dimethylaminostyryl)-N-ethylpyridinium iodide) is a fluorescent vital dye that has found application in neuroscience for the visualization of nerve endings.[1][2] As a lipophilic cation, DASPEI preferentially accumulates in mitochondria, which are abundant in presynaptic terminals to meet the high energy demands of neurotransmission.[2] This property allows for the selective labeling of these structures in living cells.[2][3] The fluorescence intensity of DASPEI is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and viability in neurons.[4][5][6]

Mechanism of Action

DASPEI is a potentiometric dye, meaning its accumulation is driven by electrical potential. The dye carries a positive charge and is membrane-permeant.[2][3] In healthy cells, mitochondria maintain a significant negative membrane potential across their inner membrane. This negative potential drives the accumulation of the positively charged DASPEI molecules within the mitochondrial matrix. Consequently, regions rich in active mitochondria, such as nerve terminals, exhibit bright fluorescence.[2] A decrease in mitochondrial membrane potential, which can be indicative of cellular stress or dysfunction, will lead to a reduction in DASPEI accumulation and a corresponding decrease in fluorescence intensity.[4][5]

Applications in Neuroscience

-

Visualization of Nerve Terminals: Due to the high density of mitochondria in presynaptic terminals, DASPEI can be used to visualize the morphology and distribution of nerve endings in live neuronal preparations.[2]

-

Assessment of Mitochondrial Function: Changes in DASPEI fluorescence intensity can be used to monitor the effects of neurotoxic compounds, drug candidates, or disease models on mitochondrial membrane potential in nerve terminals.[4][5]

-

Activity-Dependent Staining: Similar to other styryl dyes, DASPEI uptake can be influenced by neuronal activity, as synaptic vesicle recycling can facilitate the internalization of the dye.[7]

-

High-Throughput Screening: The no-wash nature of DASPEI staining protocols makes it suitable for high-throughput screening assays to identify compounds that modulate mitochondrial function in neuronal cells.[4][5]

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing DASPEI for assessing mitochondrial function in neuronal and related cell models.

| Cell Type/Model | Compound Tested | Effect on DASPEI Fluorescence | Concentration Range | Incubation Time | Reference |

| Differentiated PC12 cells | CCCP (uncoupler) | Decrease (Depolarization) | ~1 µM - 100 µM | Not specified | [4] |

| Differentiated PC12 cells | DNP (uncoupler) | Decrease (Depolarization) | ~10 µM - 1 mM | Not specified | [4] |

| PC12 cells | Amyloid β (25-35) | Decrease | 10 nM - 1000 nM | 48 hours | [4] |

| CHO cells | Cobalt Chloride (hypoxia mimic) | Increase (Hyperpolarization) then Decrease | 50 µM - 1000 µM | 2 hours (increase), 24 hours (decrease) | [4] |

| Zebrafish lateral line hair cells | Acoustic Trauma | Decrease | Not applicable | 15 minutes (staining) | [8] |

Experimental Protocols

Protocol 1: General Staining of Nerve Endings in Cultured Neurons

This protocol provides a general guideline for staining nerve endings in primary neuronal cultures or neuronal cell lines.

Materials:

-

DASPEI stock solution (e.g., 10 mM in DMSO)

-

Culture medium or desired buffer (e.g., HBSS)

-

Cultured neurons on coverslips or in imaging plates

-

Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~461/589 nm)[3]

Procedure:

-

Prepare Staining Solution: Dilute the DASPEI stock solution in pre-warmed culture medium or buffer to a final working concentration. A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

-

Cell Loading: Remove the culture medium from the cells and replace it with the DASPEI staining solution.

-

Incubation: Incubate the cells at 37°C for 15-60 minutes. The optimal incubation time may vary.

-

Washing (Optional): For clearer imaging of nerve terminals, a washing step can be included. Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to reduce background fluorescence. For no-wash assays designed for plate readers, this step is omitted.[4][5]

-

Imaging: Image the stained nerve terminals using a fluorescence microscope. Use a filter set appropriate for DASPEI (e.g., a TRITC or similar red channel filter).

Protocol 2: Staining of Zebrafish Lateral Line Neuromast Hair Cells and Nerves

This protocol is adapted for the in vivo staining of hair cells and associated nerve fibers in zebrafish larvae.[9][10]

Materials:

-

DASPEI stock solution (e.g., 40 mg/100 ml distilled water)[10]

-

Embryo medium

-

Zebrafish larvae (e.g., 5 days post-fertilization)[9]

-

Depression glass spot plates or similar incubation chamber

-

Fluorescence microscope

Procedure:

-

Prepare Staining Solution: Dilute the DASPEI stock solution in embryo medium to the desired final concentration (e.g., 0.005% or 130 µM).[8][9]

-

Incubation: Place the zebrafish larvae in the DASPEI staining solution in a depression glass spot plate. Incubate at room temperature for 15 minutes.[9]

-

Washing: After incubation, wash the larvae three times with fresh embryo medium to remove excess dye.[9]

-

Imaging: Anesthetize the larvae if necessary and mount them for imaging. Visualize the stained neuromasts and associated nerve fibers using a fluorescence microscope with appropriate excitation and emission wavelengths.

Visualizations

Caption: Experimental workflow for staining nerve endings with DASPEI.

References

- 1. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Staining of living presynaptic nerve terminals with selective fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity-dependent fluorescent staining and destaining of living vertebrate motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. depts.washington.edu [depts.washington.edu]

Revolutionizing Mitochondrial Analysis: The DASPEI Protocol for Fluorescence Microscopy

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the dynamic fields of cellular biology, neuroscience, and drug development, the precise measurement of mitochondrial function is paramount. A key protocol gaining prominence for this purpose is the use of the fluorescent dye 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, commonly known as DASPEI. This document provides detailed application notes and protocols for the DASPEI assay, tailored for researchers, scientists, and drug development professionals. Its utility in quantifying mitochondrial membrane potential and visualizing metabolically active cells offers a robust tool for assessing cellular health and the effects of novel therapeutics.

Introduction to DASPEI

DASPEI is a cationic styryl dye that specifically accumulates in mitochondria of living cells, driven by the mitochondrial membrane potential (ΔΨm).[1] Its fluorescence intensity is directly proportional to the magnitude of this potential, making it a sensitive indicator of mitochondrial health and function.[1] A high ΔΨm is characteristic of healthy, respiring mitochondria, while a decrease in this potential is an early hallmark of apoptosis and cellular stress. DASPEI's large Stokes shift and its ability to be used in no-wash protocols make it particularly well-suited for high-throughput screening applications.[2][3]

Core Applications

The DASPEI protocol finds its application across a spectrum of research areas:

-

Mitochondrial Membrane Potential Assays: Quantifying changes in ΔΨm in response to chemical compounds, toxins, or disease states.[2][3]

-

Drug Discovery and Toxicology: Screening for compounds that modulate mitochondrial function or induce mitochondrial toxicity.[2][3]

-

Neurobiology: Visualizing and assessing the health of neurons and sensory cells, such as in the study of neurodegenerative diseases or ototoxicity.[4][5]

-

Cell Viability and Apoptosis Studies: Detecting early apoptotic events through the loss of mitochondrial membrane potential.

Principle of the DASPEI Assay

The accumulation of the positively charged DASPEI dye within the mitochondrial matrix is an electrophoretic process governed by the Nernst equation. The negative charge inside healthy mitochondria, maintained by the electron transport chain, drives the uptake of the cationic dye. Consequently, energized mitochondria exhibit bright fluorescence, while depolarized mitochondria show diminished fluorescence. This relationship allows for the quantitative assessment of mitochondrial function by measuring the fluorescence intensity.[1]

Caption: Logical workflow of DASPEI uptake and fluorescence in relation to mitochondrial membrane potential.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing the DASPEI protocol, providing a reference for expected results and experimental design.

Table 1: Effect of Mitochondrial Uncouplers and Inhibitors on DASPEI Fluorescence in CHO Cells

| Compound | Concentration | Incubation Time | Change in DASPEI Fluorescence | Reference |

| CCCP | 10 µM | 30 min | Decrease | [2] |

| DNP | 100 µM | 30 min | Decrease | [3] |

| Thioridazine | 10 µM | 24 hours | Increase (Hyperpolarization) | [3] |

Data extracted from dose-response curves and presented as the general trend.

Table 2: Time- and Dose-Dependent Effects of Cobalt Chloride (CoCl₂) on DASPEI Fluorescence in CHO Cells

| CoCl₂ Concentration | 2 hours | 7 hours | 24 hours |

| 50 µM | Increase | No significant change | Decrease |

| 500 µM | Increase | No significant change | Decrease |

| 1000 µM | Increase | No significant change | Decrease |

This table summarizes the findings where CoCl₂ initially induced mitochondrial hyperpolarization followed by depolarization at later time points, indicating mitochondrial dysfunction over time.[2] All data are relative to untreated control cells.

Table 3: Application of DASPEI in Zebrafish Neuromast Staining

| Condition | Observation | Quantitative Measure | Reference |

| Untreated Control | Bright neuromast fluorescence | High DASPEI fluorescence score | [4] |

| Acoustic Trauma | Diminished neuromast fluorescence | Reduced DASPEI fluorescence score | [4] |

| Neomycin Treatment | Loss of neuromast staining | Abolished DASPEI fluorescence | [6] |

Experimental Protocols

Protocol 1: No-Wash High-Throughput Assay for Mitochondrial Membrane Potential in Cultured Cells

This protocol is adapted from a validated no-wash assay and is suitable for screening in 96-well or 384-well plates.[2][3]

Materials:

-

DASPEI stock solution (10 mM in DMSO)

-

Cell culture medium

-

Loading buffer (e.g., NMDG-based buffer to maximize plasma membrane hyperpolarization)

-

Fluorescence quencher (e.g., F-Quench)

-

96-well black, clear-bottom plates

-

Fluorescent plate reader

Procedure:

-

Cell Plating: Seed cells (e.g., CHO, PC12) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Compound Treatment: On the day of the assay, remove the culture medium and add your test compounds diluted in the appropriate buffer. Incubate for the desired duration.

-

DASPEI Loading: Prepare the DASPEI loading solution by diluting the stock solution to a final concentration of 50-100 µM in the loading buffer.

-

Remove the compound-containing medium and add 150 µL of the DASPEI loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Fluorescence Quenching: Add a fluorescence quencher to reduce background fluorescence from the extracellular dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~555 nm.

Caption: High-throughput screening workflow for the no-wash DASPEI assay.

Protocol 2: Staining of Lateral Line Neuromasts in Zebrafish Larvae

This protocol is designed for the in vivo visualization and assessment of hair cell viability in the lateral line of zebrafish larvae.[4][7]

Materials:

-

DASPEI stock solution (e.g., 0.1% in distilled water)

-

Embryo medium

-

Zebrafish larvae (5-7 days post-fertilization)

-

Petri dishes or multi-well plates

-

Anesthetic (e.g., MS-222)

-

Fluorescence stereomicroscope

Procedure:

-

Staining Solution Preparation: Prepare a 0.005% DASPEI working solution by diluting the stock solution in embryo medium.

-

Larvae Incubation: Transfer zebrafish larvae to a petri dish containing the DASPEI working solution.

-

Staining: Incubate the larvae in the staining solution for 15 minutes at room temperature, protected from light.

-

Washing: After incubation, transfer the larvae to fresh embryo medium and wash twice to remove excess dye.

-

Anesthesia and Mounting: Anesthetize the larvae using MS-222 and mount them on a slide or in a dish for imaging.

-

Imaging: Visualize the stained neuromasts using a fluorescence stereomicroscope equipped with a GFP or similar filter set (e.g., excitation ~485 nm, emission >515 nm).

-

Quantification: The fluorescence intensity of individual neuromasts can be scored or measured using image analysis software to quantify hair cell damage or regeneration.[4]

Concluding Remarks

The DASPEI protocol offers a versatile and sensitive method for the quantitative analysis of mitochondrial function in a variety of biological systems. Its application in high-throughput screening for drug discovery and toxicology, as well as in fundamental cell biology and neurobiology research, underscores its importance as a tool for understanding cellular energetics and pathology. The detailed protocols and data provided herein serve as a comprehensive resource for the successful implementation and interpretation of the DASPEI fluorescence microscopy assay.

References

- 1. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Larval Zebrafish Lateral Line as a Model for Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. unionbio.com [unionbio.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Flow Cytometry Analysis of Mitochondrial Potential with DASPEI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a critical factor in a wide range of cellular processes, including apoptosis, and is implicated in numerous diseases and drug-induced toxicities. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent cationic dye used for the vital staining of mitochondria. As a lipophilic cation, DASPEI accumulates in the mitochondria of living cells in a manner dependent on the negative-inside mitochondrial membrane potential.[1] Consequently, the fluorescence intensity of DASPEI provides a dynamic and sensitive measure of ΔΨm, with higher fluorescence indicating a more polarized mitochondrial membrane.[1] Flow cytometry offers a powerful platform for the quantitative analysis of DASPEI fluorescence in large cell populations, enabling the assessment of mitochondrial health and the impact of various stimuli on a single-cell basis.

Principle of the Assay

The assay is based on the Nernst equation, which describes the distribution of an ion across a membrane.[1] DASPEI, being positively charged, is driven into the negatively charged mitochondrial matrix. In healthy cells with a high ΔΨm (typically -150 to -180 mV), DASPEI accumulates at high concentrations within the mitochondria, resulting in a strong fluorescent signal.[1] Conversely, in cells undergoing apoptosis or those treated with mitochondrial uncouplers, the ΔΨm collapses. This depolarization reduces the driving force for DASPEI accumulation, leading to a decrease in mitochondrial fluorescence intensity.[1][2] This change in fluorescence can be readily quantified by flow cytometry.

Materials and Reagents

-

DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

Fetal bovine serum (FBS)

-

Trypsin-EDTA (for adherent cells)

-

Propidium iodide (PI) or other viability dye (optional)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler (for positive control)

-

Flow cytometry tubes

-

Micropipettes and sterile tips

-

Centrifuge

-

Flow cytometer

Experimental Protocols

Reagent Preparation

-

DASPEI Stock Solution (10 mM): Dissolve DASPEI powder in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.[3]

-

DASPEI Working Solution (5-10 µM): Immediately before use, dilute the 10 mM DASPEI stock solution in pre-warmed serum-free cell culture medium or PBS to a final working concentration of 5-10 µM.[3] The optimal concentration may vary depending on the cell type and should be determined empirically.

-

CCCP Stock Solution (10 mM): Prepare a 10 mM stock solution of CCCP in DMSO. Store at -20°C.

-

CCCP Working Solution (10-50 µM): Dilute the CCCP stock solution in cell culture medium to the desired final concentration for inducing mitochondrial depolarization.

Cell Preparation

-

Suspension Cells (e.g., Jurkat):

-

Culture cells to a density of 0.5-1 x 10^6 cells/mL.

-

On the day of the experiment, count the cells and adjust the density to 1 x 10^6 cells/mL in fresh culture medium.

-

-

Adherent Cells (e.g., HeLa, CHO):

-

Culture cells in appropriate flasks or plates until they reach 70-80% confluency.

-

Gently detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with medium containing FBS and wash the cells once with PBS by centrifugation (300 x g for 5 minutes).

-

Resuspend the cell pellet in fresh culture medium and determine the cell concentration. Adjust to 1 x 10^6 cells/mL.

-

DASPEI Staining Protocol

-

aliquot 1 mL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes for each condition (e.g., untreated control, treated sample, positive control).

-

Experimental Treatment: If applicable, add the test compound to the designated tubes and incubate for the desired duration according to your experimental design.

-

Positive Control: To a designated tube, add CCCP to a final concentration of 10-50 µM and incubate for 15-30 minutes at 37°C. This will serve as a positive control for mitochondrial membrane depolarization.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1 mL of the pre-warmed DASPEI working solution (5-10 µM).

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.[3]

-

(Optional, for a no-wash protocol) Proceed directly to flow cytometry analysis. A wash step may reduce background fluorescence.

-

(Optional wash step) Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1 mL of PBS or serum-free medium.[3]

-

If assessing cell viability, add a viability dye such as PI according to the manufacturer's instructions just before analysis.

-

Keep the samples on ice and protected from light until analysis by flow cytometry. Analyze within one hour for best results.

Flow Cytometry Acquisition and Analysis

Instrument Setup

-

Excitation: DASPEI has an excitation maximum around 461 nm (in methanol).[4] It can be efficiently excited by a blue laser (488 nm) available on most standard flow cytometers. A violet laser (405 nm) may also be used.

-

Emission: The emission maximum of DASPEI is approximately 589 nm (in methanol).[4] Collect the fluorescence signal in a detector equipped with a bandpass filter appropriate for yellow-orange fluorescence, such as a 585/42 nm or similar filter (e.g., PE or PE-Texas Red channel).

-

Data Display: Use a histogram to visualize the DASPEI fluorescence intensity (e.g., on the FL2 or PE channel). Use a dot plot of Forward Scatter (FSC) vs. Side Scatter (SSC) to gate on the main cell population and exclude debris. If using a viability dye, use a dot plot of DASPEI vs. the viability dye to exclude dead cells from the analysis.

Data Analysis

-

Gating Strategy:

-

Gate on the cell population of interest based on FSC and SSC to exclude debris and aggregates.

-